molecular formula C7H10INO B1314469 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide CAS No. 6457-57-4

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide

Cat. No.: B1314469
CAS No.: 6457-57-4
M. Wt: 251.06 g/mol
InChI Key: JJDTZZNZCVUGIF-UHFFFAOYSA-M
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Description

4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide is a pyridinium salt characterized by a hydroxymethyl substituent at the 4-position of the pyridinium ring and a methyl group at the 1-position. Pyridinium iodides are widely used in materials science and biochemistry due to their tunable electronic properties and solubility in polar solvents . The hydroxymethyl group likely enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or conjugated substituents.

Properties

IUPAC Name

(1-methylpyridin-1-ium-4-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDTZZNZCVUGIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)CO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538303
Record name 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6457-57-4
Record name 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(Hydroxymethyl)pyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridinium ring can be reduced to form a piperidine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium chloride (NaCl) or sodium bromide (NaBr) can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1-methylpyridinium iodide.

    Reduction: 4-(Hydroxymethyl)-1-methylpiperidine.

    Substitution: 4-(Hydroxymethyl)-1-methylpyridinium chloride or bromide.

Scientific Research Applications

4-(hydroxymethyl)-1-methylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

Key Compounds Compared:

Compound Name Substituent(s) Key Properties Reference ID
4-(Dimethylamino)styryl-1-methylpyridinium Styryl, dimethylamino NIR emission (λmax ~550 nm), ΦF = 0.36, ε = 80,000 cm⁻¹M⁻¹ (sensing applications)
4-Cyano-1-methylpyridinium iodide Cyano Crystalline dimerization via C–H⋯N bonds; layered 3D structure
Bis(hydroxymethyl)-1-methylpyridinium Bis(hydroxymethyl) Hydrophilic polymer component; diselenide linkages (self-healing hydrogels)
4-Amino-1-methylpyridinium iodide Amino Enhanced solubility in methanol; precursor for functionalized ionic liquids

Analysis:

  • Hydrophilicity: The hydroxymethyl group in the target compound is less electron-donating than dimethylamino groups but more hydrophilic than styryl or cyano substituents . This positions it between amino derivatives (high solubility) and conjugated systems (low polarity).
  • Electronic Properties: Styryl and dimethylamino groups induce strong intramolecular charge transfer (ICT), enabling near-infrared (NIR) emission . In contrast, hydroxymethyl groups primarily influence solubility and hydrogen-bonding networks rather than ICT .

Biological Activity

4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide, a quaternary ammonium compound, has garnered attention for its potential biological activities. The compound's structure, featuring a hydroxymethyl group and a positively charged nitrogen, suggests a range of interactions with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8N^+I^-. The presence of the hydroxymethyl group enhances its solubility in aqueous environments, while the quaternary nitrogen contributes to its cationic nature. This cationic characteristic is crucial for its interactions with negatively charged biomolecules such as DNA and proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleic Acid Interaction : The positive charge allows the compound to bind to DNA and RNA, potentially affecting transcription and replication processes.
  • Protein Binding : It may interact with various proteins, altering their function or stability, which could lead to modulation of enzymatic activities or receptor functions.
  • Cell Membrane Interaction : The compound's cationic nature may facilitate its incorporation into cell membranes, influencing membrane permeability and cellular uptake.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial effects, anti-inflammatory properties, and potential use in drug delivery systems.

Therapeutic Potential

The compound's ability to interact with biological macromolecules positions it as a candidate for therapeutic applications:

  • Drug Delivery Systems : Its structure allows it to encapsulate drugs and facilitate their transport across cell membranes.
  • Antiviral Agents : Similar compounds have been studied for their efficacy against viral infections by inhibiting viral replication mechanisms.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Pyridinium Derivatives as Antimicrobials : A study demonstrated that derivatives of pyridinium exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.
  • Anti-inflammatory Properties : Research has indicated that certain pyridinium compounds can inhibit pro-inflammatory cytokine production in human cell lines, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
1-Methylpyridinium iodideC_6H_7N^+I^-Antimicrobial
4-Formyl-1-methylpyridin-1-ium iodideC_7H_8N^+O^+I^-Antioxidant, Antimicrobial
2-HydroxymethylpyridineC_7H_9NModerate antimicrobial

This comparison illustrates that while there are similarities in structure, the presence of different functional groups significantly affects the biological activity.

Q & A

Basic Question: What is a validated synthetic route for 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide with high yield and purity?

Methodological Answer:
A two-step synthesis is commonly employed:

Quaternization : React pyridine derivatives (e.g., 4-hydroxymethylpyridine) with methyl iodide in methanol under reflux (50–60°C for 2–4 hours).

Purification : Recrystallize the product from methanol/acetone mixtures to remove unreacted starting materials and byproducts.
Key Parameters :

  • Molar ratio of 1:1.2 (pyridine derivative:methyl iodide) to ensure complete quaternization .
  • Use of inert solvents (e.g., acetonitrile) minimizes side reactions .
    Validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) and confirm purity (>97%) by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Question: How can structural isomers or impurities in pyridinium derivatives be resolved during characterization?

Methodological Answer:
Use orthogonal analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H and 13C^13C chemical shifts to distinguish positional isomers (e.g., hydroxymethyl at C4 vs. C2). For example, C4-substituted pyridinium compounds exhibit distinct aromatic proton splitting patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-I]+^+) and isotopic patterns to rule out halogenated impurities .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Basic Question: What safety protocols are critical when handling this compound in aqueous solutions?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during weighing or dissolution to prevent inhalation of fine particulates .
  • First Aid :
    • Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
    • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Question: How does the hydroxymethyl group’s position influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The C4 hydroxymethyl group enhances electrophilicity at the adjacent carbon due to:

  • Electronic Effects : Electron-withdrawing nature of the pyridinium ring increases susceptibility to nucleophilic attack.
  • Steric Factors : The hydroxymethyl group at C4 reduces steric hindrance compared to C2 or C3 substitutions, facilitating reactions with bulky nucleophiles .
    Experimental Validation :
  • Compare reaction rates of C4 vs. C2 derivatives with thiols or amines using kinetic studies (UV-Vis monitoring at 280 nm) .

Data Contradiction: How to resolve discrepancies in reported solubility values across studies?

Methodological Answer:
Discrepancies may arise from solvent purity, temperature, or crystallization history. Follow these steps:

Standardize Conditions : Measure solubility in degassed solvents (e.g., water, DMSO) at 25°C using a gravimetric method .

Characterize Polymorphs : Use DSC or PXRD to identify crystalline vs. amorphous forms, which exhibit different solubility profiles .

Cross-Validate : Compare results with independent techniques (e.g., nephelometry for turbidity-based solubility assessment) .

Advanced Question: What strategies prevent degradation of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at 2–8°C in amber vials to minimize thermal and photolytic degradation .
    • Atmosphere : Use argon-purged containers to avoid oxidation .
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit radical-mediated decomposition .
    Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products (e.g., demethylated derivatives) .

Basic Question: How to confirm the absence of residual solvents (e.g., acetonitrile) in the final product?

Methodological Answer:

  • Gas Chromatography (GC) : Use a headspace sampler with a DB-624 column (30 m × 0.32 mm ID) and FID detection.
    • Conditions : Oven temp 40°C (hold 5 min), ramp 10°C/min to 240°C .
  • Acceptance Criteria : Residual solvent levels must comply with ICH Q3C guidelines (e.g., acetonitrile ≤ 410 ppm) .

Advanced Question: What mechanistic insights explain the compound’s fluorescence quenching in biological systems?

Methodological Answer:

  • Electron Transfer : The pyridinium ring acts as an electron acceptor, quenching fluorescence via photoinduced electron transfer (PET) when bound to biomolecules .
  • Environmental Sensitivity : Fluorescence intensity correlates with local pH; protonation at acidic pH enhances quantum yield .
    Validation :
    • Perform Stern-Volmer analysis to quantify quenching constants (KSVK_{SV}) in presence of biomacromolecules .
    • Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
Reactant of Route 2
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.